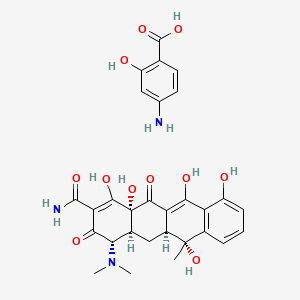
Tetracycline paraminosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracycline paraminosalicylate is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This class of antibiotics is known for its effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline paraminosalicylate involves several steps, starting from the fermentation of benzoic acid to produce the 1,2-dihydrodiol, followed by epoxidation, rearrangement, and silylation . The key intermediate is then acylated to form a ketone, which undergoes a diastereoselective carbon-carbon bond-forming reaction to yield the final product .
Industrial Production Methods
Industrial production of tetracyclines typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to various extraction and purification steps to isolate the desired antibiotic . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Tetracycline paraminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For example, acidic conditions can lead to the dehydration of tetracycline to yield anhydrotetracycline .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated compounds .
科学研究应用
Tetracycline paraminosalicylate has a wide range of scientific research applications:
作用机制
Tetracycline paraminosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the incorporation of new amino acids into the growing peptide chain . The compound also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
相似化合物的比较
Similar Compounds
Similar compounds in the tetracycline class include doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups and pharmacological properties .
Uniqueness
Tetracycline paraminosalicylate is unique due to its specific chemical modifications, which enhance its antibacterial activity and reduce resistance. Unlike some other tetracyclines, it is less susceptible to efflux pump-mediated resistance and ribosomal protection proteins .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and mechanism of action make it an important tool in the fight against bacterial infections, particularly those caused by resistant strains.
属性
CAS 编号 |
72283-97-7 |
|---|---|
分子式 |
C29H31N3O11 |
分子量 |
597.6 g/mol |
IUPAC 名称 |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |
InChI 键 |
WVTDZOPAGHNYTM-IZGCTLQUSA-N |
手性 SMILES |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















